

An In-depth Technical Guide to (-)-alpha-Himachalene: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-alpha-Himachalene

Cat. No.: B1249199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-alpha-Himachalene, a naturally occurring bicyclic sesquiterpene, is a significant constituent of the essential oils of various plants, most notably the Himalayan cedar (*Cedrus deodara*)[1]. This document provides a comprehensive overview of the physical, chemical, and biological properties of **(-)-alpha-Himachalene**. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and established chemical reactivity. Furthermore, this guide delves into its notable biological activities, including its anti-inflammatory and antimicrobial properties, and proposes potential mechanisms of action. Detailed experimental protocols for its isolation and chemical modification are also provided to support further research and development.

Physical and Chemical Properties

(-)-alpha-Himachalene is a volatile organic compound with a characteristic woody aroma. Its core chemical structure consists of a fused bicyclo[5.4.0]undecane skeleton.

Physicochemical Data

A summary of the key physical and chemical properties of **(-)-alpha-Himachalene** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄	[1][2]
Molecular Weight	204.35 g/mol	[1][2]
CAS Number	3853-83-6	[2]
IUPAC Name	(4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[3]annulene	[2]
Boiling Point	268.00 to 269.00 °C @ 760.00 mm Hg (est.)	[4][5]
Density	0.939 kg/m ³ @ 20°C	[6]
Refractive Index	1.5133 ± 0.0003 (20 °C) (for Himalayan Cedarwood Oil)	[7]
Optical Rotation, [α]D	Not explicitly found for (-)-alpha-Himachalene	
XLogP3-AA	4.5	[2][8]

Spectroscopic Data

The structural elucidation of **(-)-alpha-Himachalene** is supported by various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, methylene, and methine protons within the bicyclic structure.
- ¹³C NMR: The carbon NMR spectrum shows distinct signals for the 15 carbon atoms, including those in the sp² hybridized double bonds and the sp³ hybridized ring system[9].

1.2.2. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used for the identification of **(-)-alpha-Himachalene** in essential oil mixtures^{[1][10]}. The mass spectrum is characterized by a molecular ion peak $[M]^+$ at m/z 204 and a fragmentation pattern that is indicative of the himachalane skeleton^[2]. Key fragment ions are observed at m/z 93 (base peak), 119, 41, 79, and 105^[2].

Chemical Reactivity

The chemical reactivity of **(-)-alpha-Himachalene** is primarily dictated by the presence of its double bonds, which are susceptible to various addition and oxidation reactions.

Epoxidation

The double bonds in **(-)-alpha-Himachalene** can be selectively epoxidized to form himachalene epoxides. This reaction can be carried out using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).

Diels-Alder Reactions

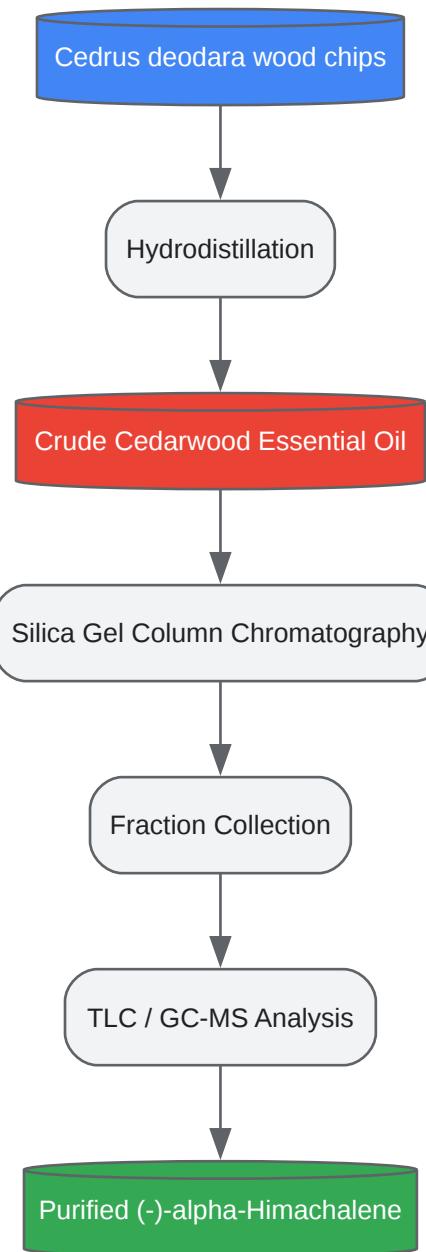
As a diene, **(-)-alpha-Himachalene** can participate in Diels-Alder reactions, leading to the formation of more complex polycyclic structures.

Experimental Protocols

Isolation of **(-)-alpha-Himachalene** from *Cedrus deodara*

A common method for the isolation of **(-)-alpha-Himachalene** involves the hydrodistillation of cedarwood oil followed by chromatographic separation.

3.1.1. Hydrodistillation


- The wood of *Cedrus deodara* is chipped or powdered to increase the surface area.
- The plant material is placed in a distillation apparatus with water.
- The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

- The condensed mixture of oil and water is collected, and the essential oil, being less dense, is separated from the aqueous layer.

3.1.2. Column Chromatography

- A glass column is packed with silica gel as the stationary phase, using a non-polar solvent such as hexane to create a slurry.
- The crude essential oil is loaded onto the top of the column.
- A non-polar solvent (e.g., hexane) is used as the mobile phase to elute the non-polar compounds first.
- Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing **(-)-alpha-Himachalene**.
- Fractions rich in **(-)-alpha-Himachalene** are combined and the solvent is evaporated to yield the purified compound.

Isolation of (-)-alpha-Himachalene

[Click to download full resolution via product page](#)*Isolation workflow for (-)-alpha-Himachalene.*

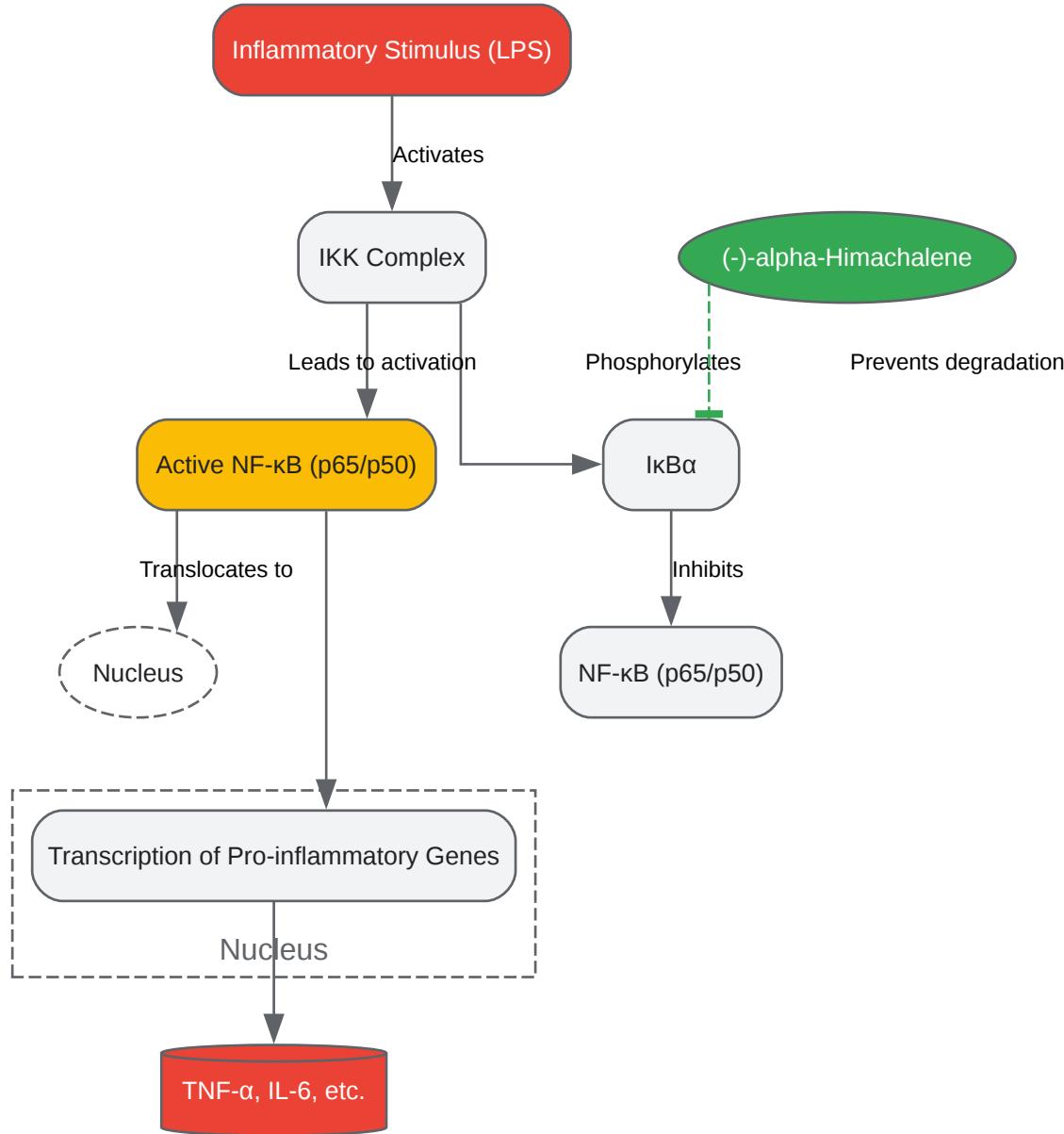
Epoxidation of (-)-alpha-Himachalene

- Dissolve the purified (-)-alpha-Himachalene in a suitable solvent, such as dichloromethane.
- Add an equimolar amount of an epoxidizing agent (e.g., m-CPBA) to the solution at room temperature.

- Stir the reaction mixture until completion, monitoring the progress by TLC.
- Upon completion, the reaction mixture is worked up by washing with a sodium bicarbonate solution to remove excess acid.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The resulting epoxide can be further purified by column chromatography.

Biological Activities and Signaling Pathways

(-)-alpha-Himachalene has demonstrated a range of biological activities, with its anti-inflammatory and antimicrobial properties being of particular interest.


Anti-inflammatory Activity

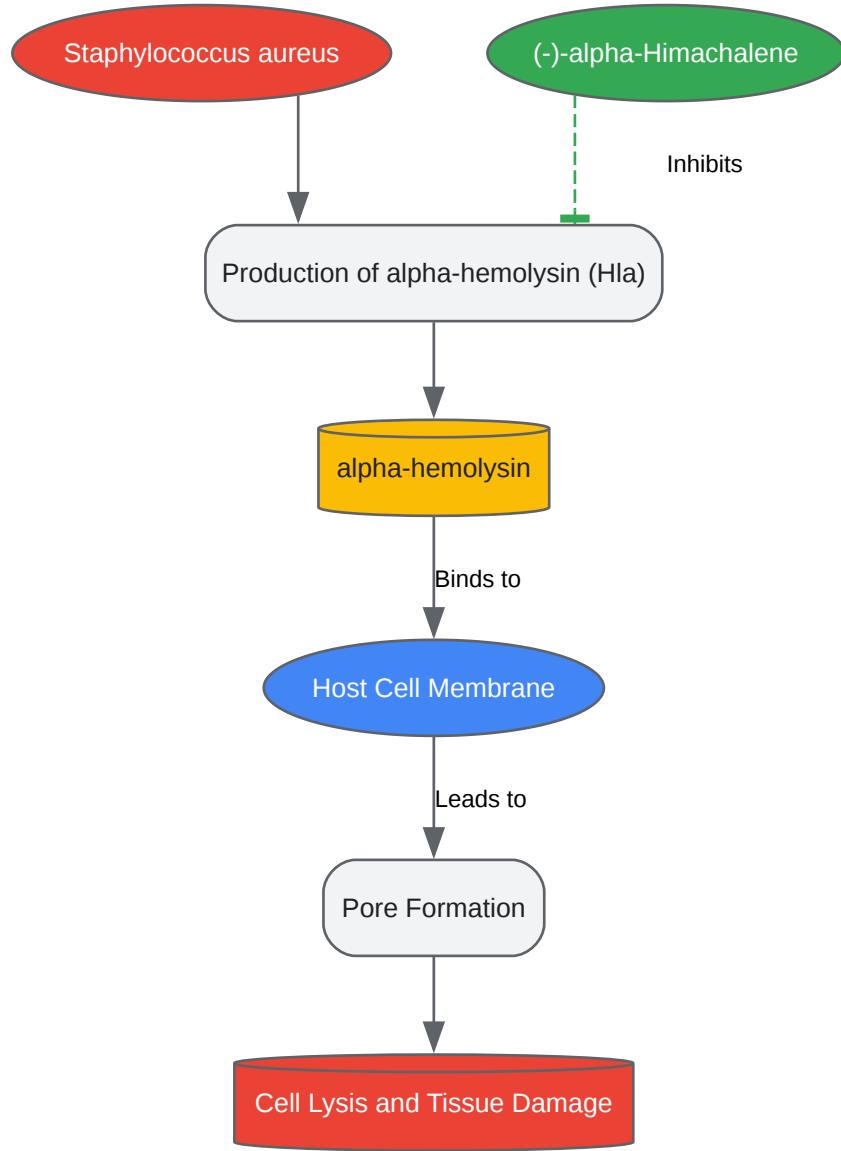
Several studies have indicated that sesquiterpenes, including compounds structurally related to **(-)-alpha-Himachalene**, possess anti-inflammatory effects. A plausible mechanism for this activity is the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) pathway.

4.1.1. Proposed Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF- κ B signaling cascade. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein I κ B α , allowing the p65 subunit of NF- κ B to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory cytokines like TNF- α and IL-6. It is proposed that **(-)-alpha-Himachalene** may inhibit this pathway by preventing the degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and reducing the production of inflammatory mediators[11][12][13][14][15][16].

Proposed Anti-inflammatory Mechanism of (-)-alpha-Himachalene

[Click to download full resolution via product page](#)*Proposed NF-κB signaling pathway inhibition.*


Antimicrobial Activity

(-)-alpha-Himachalene has shown activity against various microorganisms, including the bacterium *Staphylococcus aureus*. The precise mechanism of action is not fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of key virulence factors.

4.2.1. Proposed Antimicrobial Mechanism of Action Workflow

One of the key virulence factors of *S. aureus* is alpha-hemolysin (Hla), a pore-forming toxin that damages host cell membranes[17][18][19][20][21]. It is hypothesized that **(-)-alpha-Himachalene** may interfere with the production or activity of Hla, thereby reducing the bacterium's ability to cause cell lysis and tissue damage.

Proposed Antimicrobial Workflow of (-)-alpha-Himachalene against *S. aureus*

[Click to download full resolution via product page](#)

*Proposed mechanism against *S. aureus*.*

Conclusion

(-)-alpha-Himachalene is a readily available natural product with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory and antimicrobial properties, coupled with its potential for chemical modification, make it a promising lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential. This guide provides a solid foundation of its known properties and methodologies to facilitate such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phcogres.com [phcogres.com]
- 2. (-)-alpha-Himachalene | C15H24 | CID 11830551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alpha-himachalene, 3853-83-6 [thegoodsentscompany.com]
- 5. alpha-himachalene [flavscents.com]
- 6. researchgate.net [researchgate.net]
- 7. funyu-store.b-cdn.net [funyu-store.b-cdn.net]
- 8. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of α -humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]
- 15. Positive and negative signaling components involved in TNFalpha-induced NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Canonical NF- κ B Signaling Pathway on the Proliferation and Odonto/Osteogenic Differentiation of Human Stem Cells from Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin [frontiersin.org]
- 18. Role of Staphylococcus aureus alpha-hemolysin in disease | Juliane Bubeck-Wardenburg Lab | Washington University in St. Louis [bubeckwardenburglab.wustl.edu]
- 19. Staphylococcus aureus α -Hemolysin Activates the NLRP3-Inflammasome in Human and Mouse Monocytic Cells | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Staphylococcus aureus-Derived α -Hemolysin Evokes Generation of Specialized Pro-resolving Mediators Promoting Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (-)-alpha-Himachalene: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249199#physical-and-chemical-properties-of-alpha-himachalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com